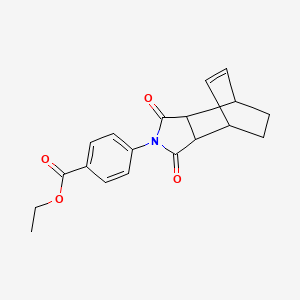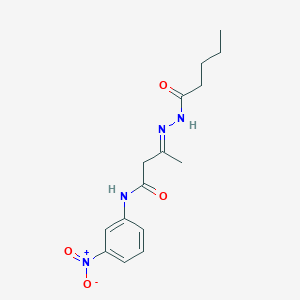![molecular formula C20H15FN2O2S2 B11564253 Ethyl {[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11564253.png)
Ethyl {[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a combination of cyano, fluorophenyl, thiophene, and pyridine groups
Preparation Methods
The synthesis of ETHYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.
Introduction of the cyano group: This step often involves nucleophilic substitution reactions.
Attachment of the fluorophenyl and thiophene groups: These groups can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling.
Formation of the ester group: This is typically done through esterification reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
ETHYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Research: It can be used in studies to understand its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of ETHYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The cyano and fluorophenyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thiophene and pyridine groups may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to ETHYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE include:
- ETHYL 2-CYANO-3-(4-(4-FLUOROPHENYL)-2-THIENYL)-2-PROPENOATE
- Other thiophene and pyridine derivatives
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture
Properties
Molecular Formula |
C20H15FN2O2S2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 2-[3-cyano-4-(4-fluorophenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C20H15FN2O2S2/c1-2-25-19(24)12-27-20-16(11-22)15(13-5-7-14(21)8-6-13)10-17(23-20)18-4-3-9-26-18/h3-10H,2,12H2,1H3 |
InChI Key |
VEKSCWJZSAVBIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(4-methylbenzyl)piperazin-1-yl]ethyl}-N'-phenylethanediamide](/img/structure/B11564170.png)

![N-[4-({(2E)-2-[4-(pentyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]butanamide](/img/structure/B11564173.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-4-bromobenzohydrazide](/img/structure/B11564175.png)
![N-({N'-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11564179.png)
![N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11564180.png)
![N-(4-ethoxyphenyl)-2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11564190.png)
![2-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-4-methyl-N-(3-nitrophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B11564191.png)
![2-[(Z)-(2-{4-[(3-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11564198.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B11564203.png)

![methyl 4-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11564206.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethylbenzamide](/img/structure/B11564214.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B11564215.png)
